ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a molecular formula of C22H20N2O7S This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps. One common synthetic route includes the condensation of 5-nitropyridine-2-ol with 4-formylbenzoic acid to form the benzylidene intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, electrophiles for substitution reactions, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The nitropyridine group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidinone core can also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its combination of a thiazolidinone core with nitropyridine and benzylidene groups. Similar compounds include:
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidinone core but differ in their substituents.
Nitropyridine derivatives: These compounds contain the nitropyridine group but lack the thiazolidinone core
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S/c1-3-29-19(25)12(2)22-18(24)16(31-20(22)26)10-13-4-7-15(8-5-13)30-17-9-6-14(11-21-17)23(27)28/h4-12H,3H2,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEPDMNFSDESNF-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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